molecular formula C7H5FO4 B6268286 4-fluoro-2,3-dihydroxybenzoic acid CAS No. 823797-30-4

4-fluoro-2,3-dihydroxybenzoic acid

Cat. No.: B6268286
CAS No.: 823797-30-4
M. Wt: 172.1
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Description

4-fluoro-2,3-dihydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a prominent type of phenolic acid. This compound is characterized by the presence of a fluorine atom at the fourth position and hydroxyl groups at the second and third positions on the benzene ring. Hydroxybenzoic acids are known for their biochemical and antioxidant capabilities, and they are found in various plants, fruits, and vegetables .

Preparation Methods

The synthesis of 4-fluoro-2,3-dihydroxybenzoic acid can be achieved through several methods. One common synthetic route involves the fluorination of 2,3-dihydroxybenzoic acid. This can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous solvents and low temperatures to prevent side reactions .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

4-fluoro-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydroxybenzoic acid derivatives using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydroxybenzoic acid derivatives .

Scientific Research Applications

4-fluoro-2,3-dihydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can chelate metal ions, which can inhibit metal-catalyzed oxidative reactions. Additionally, the fluorine atom can influence the compound’s lipophilicity and its ability to cross cell membranes .

In biological systems, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

4-fluoro-2,3-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and biological activity .

Properties

CAS No.

823797-30-4

Molecular Formula

C7H5FO4

Molecular Weight

172.1

Purity

95

Origin of Product

United States

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